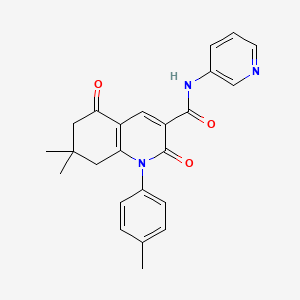
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-(pyridin-3-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a pyridyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the pyridyl and phenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: Lacks the pyridyl group, resulting in different reactivity and applications.
7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: Similar structure but with variations in the substituents on the quinoline ring.
Uniqueness
The presence of both the pyridyl and phenyl groups in 7,7-DIMETHYL-1-(4-METHYLPHENYL)-2,5-DIOXO-N~3~-(3-PYRIDYL)-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE makes it unique compared to other similar compounds. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C24H23N3O3 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-N-pyridin-3-yl-6,8-dihydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23N3O3/c1-15-6-8-17(9-7-15)27-20-12-24(2,3)13-21(28)18(20)11-19(23(27)30)22(29)26-16-5-4-10-25-14-16/h4-11,14H,12-13H2,1-3H3,(H,26,29) |
Clé InChI |
DEPXQICGPRKRLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)NC4=CN=CC=C4)C(=O)CC(C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















